5-氟嘧啶-2,4,6-三醇

描述

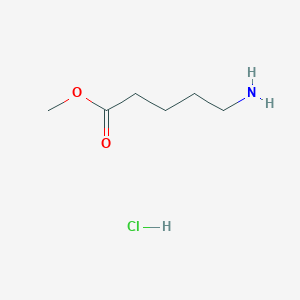

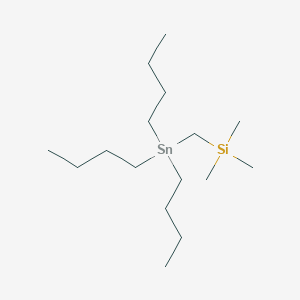

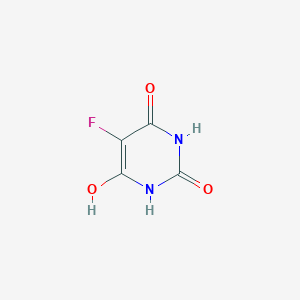

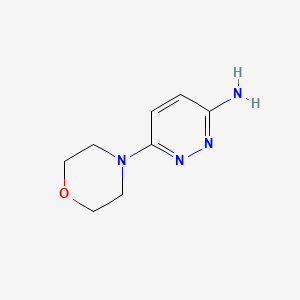

5-Fluoropyrimidine-2,4,6-triol is a chemical compound with the molecular formula C4H3FN2O3 and a molecular weight of 146.08 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 5-Fluoropyrimidine-2,4,6-triol is 1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10) . This indicates the presence of 4 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

5-Fluoropyrimidine-2,4,6-triol is a powder at room temperature . It has a molecular weight of 146.08 .科学研究应用

Antiviral Research

Given that some fluoropyrimidines have shown antiviral properties, there’s potential for research into the use of 5-Fluoropyrimidine-2,4,6-triol as an antiviral agent.

- MilliporeSigma for chemical synthesis and material science aspects.

- MDPI and Frontiers for cancer treatment and pharmacogenomic applications.

- Springer Link for information on substituted fluoropyrimidines which may relate to the compound’s use in nucleic acid research and enzyme inhibition studies.

作用机制

Target of Action

The primary target of 5-Fluoropyrimidine-2,4,6-triol is the enzyme thymidylate synthase (TS) . TS plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-Fluoropyrimidine-2,4,6-triol disrupts DNA synthesis, which is vital for cell replication .

Mode of Action

5-Fluoropyrimidine-2,4,6-triol exerts its action by binding to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby disrupting the synthesis of DNA and RNA .

Biochemical Pathways

5-Fluoropyrimidine-2,4,6-triol affects the pyrimidine catabolic pathway . It is converted to its active form, 5-fluorouracil (5-FU), which is then metabolized to form fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate . These active nucleotides are incorporated into DNA and RNA, disrupting their normal function and leading to cell death .

Pharmacokinetics

The pharmacokinetics of 5-Fluoropyrimidine-2,4,6-triol involves its transformation to 5-fluorouracil (5-FU) and subsequent metabolic activation of 5-FU . The rate-limiting enzyme in 5-FU catabolism, dihydropyrimidine dehydrogenase (DPD), plays a critical role in determining the metabolism and pharmacology of 5-FU . Variability in DPD activity in the population accounts for observed differences in the pharmacokinetics and oral bioavailability of 5-FU .

Result of Action

The molecular and cellular effects of 5-Fluoropyrimidine-2,4,6-triol’s action include the disruption of DNA and RNA synthesis, leading to cell death . The misincorporation of fluoronucleotides into DNA and RNA, and the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS), contribute to the cytotoxicity of 5-Fluoropyrimidine-2,4,6-triol .

安全和危害

未来方向

属性

IUPAC Name |

5-fluoro-6-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCPGIDCCOBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidine-2,4,6-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)

![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)